molecular formula C13H15ClO B2379477 [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287273-24-7

[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B2379477
CAS No.: 2287273-24-7
M. Wt: 222.71
InChI Key: MMVXUEMXWGNDAT-UHFFFAOYSA-N
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Description

[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol is a complex organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a chlorophenyl group attached to a bicyclo[1.1.1]pentane core, which is further connected to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol typically involves multiple steps, starting with the preparation of the bicyclo[1.1.1]pentane core. One common method involves the cyclization of suitable precursors under specific conditions. For instance, the reaction may involve the use of strong bases or acids to facilitate the formation of the bicyclo[1.1.1]pentane ring. The chlorophenyl group is then introduced through a substitution reaction, where a chlorophenyl halide reacts with the bicyclo[1.1.1]pentane intermediate. Finally, the methanol group is added through a reduction reaction, often using reducing agents such as lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with considerations for temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is explored for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes can provide insights into biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [3-[(2-Bromophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure with a bromine atom instead of chlorine.

    [3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure with a fluorine atom instead of chlorine.

    [3-[(2-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[111]pentanyl]methanol lies in its specific substitution pattern and the presence of the chlorophenyl group

Properties

IUPAC Name

[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c14-11-4-2-1-3-10(11)5-12-6-13(7-12,8-12)9-15/h1-4,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVXUEMXWGNDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CO)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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